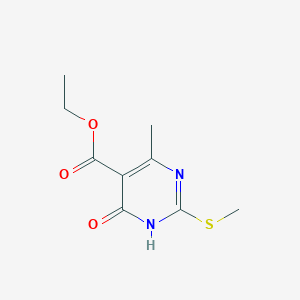

N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Overview

Description

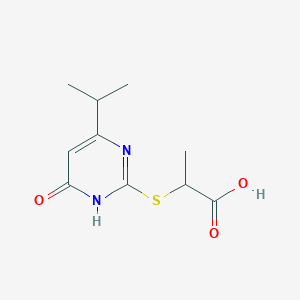

N-(2,4-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, also known as DMPG, is a small molecule that has been widely studied in scientific research due to its unique properties and potential applications. DMPG is a guanidine derivative that is composed of two nitrogen atoms and one carbon atom. It is a colorless, odorless, and slightly soluble powder. DMPG has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in a variety of research studies.

Scientific Research Applications

Biological Activities of Guanidine Compounds

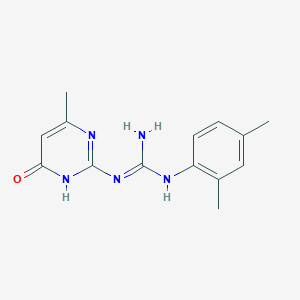

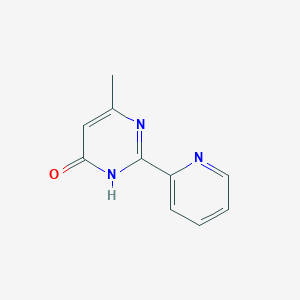

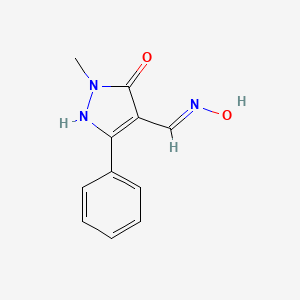

Guanidine derivatives exhibit diverse biological activities and are significant in the development of novel drugs. They are involved in various therapeutic areas, including CNS activities, anti-inflammatory agents, and as inhibitors of Na+/H+ exchanger and NO synthase. Additionally, they serve as antithrombotic, antidiabetic, and chemotherapeutic agents, highlighting their versatility in drug design and development Sączewski & Balewski, 2009.

Tautomerism and Molecular Interactions

The impact of molecular interactions on the tautomeric equilibria of pyrimidine bases, such as those in the chemical structure of interest, has been explored. These interactions influence the stability of tautomeric forms, which is crucial for understanding the biochemical behavior and potential drug interactions of guanidine derivatives Person et al., 1989.

Metformin and Guanidine Derivatives

Metformin, a well-known guanidine derivative, showcases the potential of guanidine compounds in medical applications. Its diverse effects beyond glucose regulation, including cardio- and nephro-protection, antiproliferative, and immune-modulatory features, reflect the broader applicability of guanidine derivatives in treating a range of conditions Ursini et al., 2018.

Screening Guanidine Derivatives for Therapeutic Applications

Recent advancements in screening methodologies have highlighted the therapeutic potential of guanidine derivatives across various domains, including neurodegenerative disorders and anti-inflammatory, anti-protozoal, and anti-HIV agents. These developments underscore the importance of guanidine-based compounds in future drug discovery efforts Rauf, Imtiaz-ud-Din, & Badshah, 2014.

Synthetic Procedures and Biological Interest

The synthesis and exploration of 2-guanidinobenzazoles, compounds related to the chemical structure , demonstrate significant interest due to their potential therapeutic agents. These studies provide insight into the chemical versatility and the wide range of pharmacological activities associated with guanidine derivatives Rosales-Hernández et al., 2022.

Antifungal Agents Containing Guanidine

Guanidine-containing derivatives have shown promising antifungal activities against human-relevant fungal pathogens. This illustrates the potential of guanidine compounds in addressing fungal infections, contributing to the search for new antifungal drugs Baugh, 2022.

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVFROXGWUYYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)